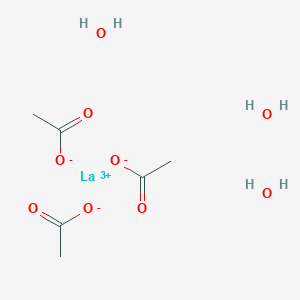

Lanthanum(III) acetate trihydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

25721-92-0 |

|---|---|

Fórmula molecular |

C2H6LaO3 |

Peso molecular |

216.97 g/mol |

Nombre IUPAC |

acetic acid;lanthanum;hydrate |

InChI |

InChI=1S/C2H4O2.La.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

Clave InChI |

ZHUDUMAJAIXVFV-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[La+3] |

SMILES canónico |

CC(=O)O.O.[La] |

Solubilidad |

not available |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of Lanthanum(III) Acetate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of lanthanum(III) acetate hydrates. Due to the limited availability of a complete, publicly accessible single-crystal X-ray diffraction dataset for lanthanum(III) acetate trihydrate, this document focuses on the available structural information for lanthanum acetate hydrates, including powder X-ray diffraction data for the trihydrate and contextual information from related structures.

Introduction

Experimental Protocols

The synthesis and crystallization of lanthanum(III) acetate hydrates are crucial steps for obtaining samples suitable for structural analysis.

Synthesis of Lanthanum(III) Acetate Solution

A common method for preparing a lanthanum(III) acetate solution involves the reaction of lanthanum(III) oxide with acetic acid.[2]

Materials:

-

Lanthanum(III) oxide (La₂O₃)

-

50% Acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

Lanthanum(III) oxide is dissolved in a 50% aqueous solution of acetic acid. The reaction is as follows: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O[2]

-

The resulting solution is typically heated to ensure the complete dissolution of the reactants.

-

The solution is then filtered to remove any unreacted solids or impurities.

Crystallization

The formation of lanthanum(III) acetate hydrate crystals from the solution is a critical step for structural studies.

Procedure for Hydrated Crystals:

-

The filtered lanthanum(III) acetate solution is concentrated by gentle heating to induce supersaturation.

-

The concentrated solution is then allowed to cool slowly at a controlled temperature (e.g., cooling to 5°C) to promote the formation of well-defined crystals.

-

The resulting crystals are collected by filtration.

-

The collected crystals are dried under controlled conditions, such as in an oven at a low temperature (e.g., 65°C), to obtain the desired hydrate.

Crystal Structure Determination by X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for elucidating the crystal structure of materials.[4]

Methodology:

-

Single-Crystal X-ray Diffraction (SC-XRD): For a complete structural solution, a suitable single crystal is selected and mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The resulting data allows for the determination of the unit cell parameters, space group, and the precise atomic positions within the crystal lattice.

-

Powder X-ray Diffraction (PXRD): A finely ground crystalline sample is exposed to an X-ray beam. The scattered X-rays are detected at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase.[4] PXRD is particularly useful for phase identification and for the Rietveld refinement of crystal structures.

Data Presentation: Structural Information

While a complete single-crystal dataset for this compound is not available, powder X-ray diffraction data provides characteristic peaks for its identification.

Powder X-ray Diffraction Data for this compound

The PXRD pattern of this compound exhibits characteristic peaks at specific 2θ angles. These peaks correspond to the crystallographic planes in the material's lattice structure.

| Diffraction Peak (2θ) | Corresponding Plane |

| 10.5° | (001) |

| 21.3° | (002) |

| 34.7° | (003) |

| Table 1: Characteristic Powder X-ray Diffraction Peaks for this compound.[4] |

Structural Information of Anhydrous Lanthanum(III) Acetate

For context, the crystal structure of anhydrous lanthanum(III) acetate has been determined by X-ray crystallography. It exists as a coordination polymer.

| Feature | Description |

| Coordination Number | Each La(III) center is nine-coordinate. |

| Ligand Bonding | Coordinated by two bidentate acetate ligands and bridging acetate ligands. |

| Isostructural Compounds | Praseodymium(III) acetate and Holmium(III) acetate. |

| Table 2: Structural Features of Anhydrous Lanthanum(III) Acetate.[2] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of lanthanum(III) acetate hydrates.

Workflow for Synthesis and Structural Analysis.

Conclusion

The structural analysis of this compound is an ongoing area of research. While powder X-ray diffraction confirms its crystalline nature, a complete single-crystal structure determination remains to be published in accessible literature. The methodologies outlined in this guide provide a framework for the synthesis and characterization of this and related lanthanide acetate hydrates. Further research, particularly single-crystal X-ray diffraction studies, is necessary to fully elucidate the detailed bonding and coordination environment of this compound, which will be invaluable for the rational design of advanced materials.

References

Thermal decomposition pathway of Lanthanum(III) acetate trihydrate

An In-depth Technical Guide to the Thermal Decomposition Pathway of Lanthanum(III) Acetate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of this compound, La(CH₃COO)₃·3H₂O. The process involves a multi-step degradation, leading to the formation of various intermediate products before yielding the final lanthanum oxide. Understanding this pathway is crucial for applications where lanthanum acetate is used as a precursor for catalysts, advanced ceramics, and other functional materials.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a sequential process that can be broadly categorized into three main stages: dehydration, decomposition of the anhydrous acetate to form intermediates, and the final decomposition to lanthanum oxide.

Stage 1: Dehydration

The initial stage involves the loss of water molecules of hydration. Lanthanum(III) acetate exists as a hydrate, and upon heating, it releases these water molecules to form the anhydrous salt. This is an endothermic process.

Stage 2: Decomposition of Anhydrous Lanthanum(III) Acetate

Following dehydration, the anhydrous lanthanum acetate decomposes. This is a more complex stage that involves the breakdown of the acetate ligands. Research on similar lanthanide acetates suggests the formation of intermediate species such as lanthanum oxyacetate (LaO(CH₃COO)) and subsequently lanthanum dioxycarbonate (La₂O₂CO₃)[1][2][3]. The decomposition of the acetate groups typically results in the evolution of gaseous products like acetone ((CH₃)₂CO) and carbon dioxide (CO₂).

Stage 3: Final Decomposition to Lanthanum(III) Oxide

The intermediate compound, lanthanum dioxycarbonate, is thermally unstable at higher temperatures and further decomposes to the final, stable product, Lanthanum(III) oxide (La₂O₃)[1][2]. This final step involves the release of carbon dioxide.

Quantitative Data Presentation

The following tables summarize the quantitative data associated with the thermal decomposition of lanthanum carboxylates, providing a framework for understanding the decomposition of the trihydrate.

Table 1: Illustrative Thermal Decomposition Stages of Lanthanum Carboxylates

| Stage | Temperature Range (°C) | Proposed Intermediate/Product | Gaseous Products Evolved |

| 1. Dehydration | ~50 - 200 | Anhydrous Lanthanum Acetate | H₂O |

| 2. Initial Decomposition | ~300 - 450 | Lanthanum Oxyacetate/Dioxycarbonate | Acetone, CO₂ |

| 3. Final Decomposition | ~450 - 800 | Lanthanum(III) Oxide (La₂O₃) | CO₂ |

Note: The precise temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The study of the thermal decomposition of this compound typically employs a suite of thermal analysis techniques.

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of the sample as a function of temperature.

-

Methodology: A small sample (typically 5-15 mg) of this compound is placed in a high-purity alumina or platinum crucible. The sample is then heated in a controlled atmosphere (e.g., nitrogen, argon, or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 1000 °C)[4]. The mass of the sample is continuously recorded, and the resulting TGA curve reveals the temperatures at which decomposition events occur and the corresponding mass losses.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Objective: To detect endothermic and exothermic transitions.

-

Methodology: The sample and an inert reference material are heated under identical conditions. The temperature difference between the sample and the reference is measured (DTA), or the heat flow required to maintain the sample at the same temperature as the reference is measured (DSC). This allows for the identification of processes like dehydration (endothermic), melting (endothermic), crystallization (exothermic), and decomposition.

Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products released during decomposition.

-

Methodology: The gas evolved from the TGA is transferred to a mass spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. This coupled technique (TGA-MS or TGA-FTIR) allows for the real-time identification of the gaseous species at each stage of decomposition[3].

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid intermediates and the final product.

-

Methodology: The solid residues obtained after heating the sample to specific temperatures (corresponding to the plateaus in the TGA curve) are analyzed using XRD. The resulting diffraction patterns are compared with standard diffraction data to identify the crystalline structures of the intermediates (e.g., La₂O₂CO₃) and the final product (La₂O₃).

Visualization of the Decomposition Pathway

The following diagrams illustrate the logical flow of the thermal decomposition process.

Caption: .

Caption: General experimental workflow for thermal analysis.

References

A Technical Guide to the Solubility of Lanthanum(III) Acetate Trihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lanthanum(III) acetate trihydrate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized. This document details quantitative solubility data, experimental protocols for solubility determination, and relevant biological signaling pathways influenced by the lanthanum ion.

Introduction to this compound

This compound, with the chemical formula La(CH₃COO)₃·3H₂O, is a white crystalline solid. It is a salt of the rare earth element lanthanum and acetic acid. Due to the organic nature of the acetate ligand, this compound exhibits solubility in a range of organic solvents, a property not commonly observed in many other inorganic lanthanum salts. This solubility profile makes it a versatile precursor and reactant in various non-aqueous chemical syntheses and formulations.

Quantitative Solubility Data

The solubility of Lanthanum(III) acetate and its anhydrous form has been reported in select organic solvents. The available quantitative data is summarized in the table below for easy comparison. It is important to note that the hydration state of the salt can significantly influence its solubility.

| Solvent | Chemical Formula | Form of Lanthanum Acetate | Solubility ( g/100 mL) | Temperature (°C) |

| Ethanol | C₂H₅OH | Trihydrate | ~10 | 20 |

| Acetone | CH₃COCH₃ | Anhydrous | ~5 | Not Specified |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established methods for solubility determination of metal salts.

Isothermal Equilibrium Saturation Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.

Workflow for Isothermal Equilibrium Saturation Method

Caption: Workflow for determining solubility by the isothermal equilibrium saturation method.

Detailed Steps:

-

Sample Preparation: Add an excess amount of this compound to a sealed container with a known volume of the desired organic solvent. The excess solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: Seal the container to prevent solvent evaporation and place it in a constant temperature bath. Agitate the mixture using a magnetic stirrer or a shaker for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure a solid-free supernatant, centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm PTFE syringe filter) is recommended. This step should be performed at the same constant temperature to avoid any change in solubility.

-

Analysis: Carefully take a precise aliquot of the clear, saturated supernatant. The concentration of lanthanum in this aliquot is then determined using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

Calculation: From the determined concentration of lanthanum in the aliquot, calculate the solubility of this compound in the solvent, typically expressed in grams per 100 mL.

Gravimetric Method

A simpler, though potentially less precise, method involves determining the mass of the dissolved solid in a known volume of the saturated solution.

Workflow for Gravimetric Method

Caption: Workflow for determining solubility by the gravimetric method.

Detailed Steps:

-

Preparation of Saturated Solution: Follow steps 1-3 of the Isothermal Equilibrium Saturation Method to prepare a saturated solution and separate the clear supernatant.

-

Sampling: Accurately measure a specific volume of the saturated supernatant and transfer it to a pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent from the aliquot. This can be done in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent decomposition of the this compound.

-

Weighing: Once the solvent is completely removed, weigh the container with the solid residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility by dividing the mass of the residue by the volume of the supernatant taken.

Influence of Lanthanum Ion on Biological Signaling Pathways

For professionals in drug development, understanding the biological activity of the lanthanum ion (La³⁺) is crucial. While this compound itself does not have a specific signaling role, the dissociated La³⁺ ion is known to interact with several biological pathways, often by acting as an antagonist or mimic of calcium (Ca²⁺).

ERK Phosphorylation Pathway

The lanthanum ion can induce the phosphorylation of the extracellular signal-regulated kinase (ERK), a key protein in a signaling cascade that regulates cell growth, proliferation, and differentiation.

ERK Phosphorylation Pathway Influenced by La³⁺

Caption: Simplified diagram of the ERK phosphorylation pathway influenced by the Lanthanum ion.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade for cell survival, proliferation, and metabolism. The lanthanum ion has been shown to modulate this pathway, which can be relevant in the context of cancer research.

PI3K/Akt Signaling Pathway and La³⁺

Caption: The influence of the Lanthanum ion on the PI3K/Akt signaling pathway.

Autophagy Regulation

Autophagy is a cellular process of self-degradation of components. The lanthanum ion can influence autophagy through the JNK/c-Jun/FoxOs and AKT/mTOR signaling pathways.

Autophagy Regulation by La³⁺

Caption: Dual influence of the Lanthanum ion on autophagy regulation.

Conclusion

This technical guide provides essential information on the solubility of this compound in organic solvents, offering both quantitative data where available and robust experimental protocols for its determination. For researchers in drug development, the included overview of the biological signaling pathways affected by the lanthanum ion provides a valuable starting point for understanding its potential physiological effects. Further research to quantify the solubility in a broader range of organic solvents is warranted to expand the utility of this versatile compound.

Synthesis of Lanthanum(III) acetate trihydrate using acetic anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Lanthanum(III) acetate trihydrate, with a specific focus on the utilization of acetic anhydride as a key reagent. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow and reaction pathways to support researchers and professionals in the fields of materials science and drug development.

Introduction

Lanthanum(III) acetate is an inorganic compound that serves as a precursor in the synthesis of various lanthanum-based materials, finding applications in specialty glass manufacturing, water treatment, and as a catalyst.[1] The hydrated form, particularly the trihydrate, is of interest for various applications. While the synthesis of lanthanum acetate is commonly achieved through the reaction of lanthanum(III) oxide with acetic acid, an alternative pathway involves the use of acetic anhydride.[1][2] This guide focuses on the latter, providing a detailed methodology for the synthesis and subsequent hydration to yield this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the reactants and the final product is presented in Table 1. This data is crucial for accurate stoichiometric calculations and for the characterization of the synthesized compound.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |

| Lanthanum(III) Oxide | La₂O₃ | 325.82 | White powder |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Colorless liquid |

| Lanthanum(III) Acetate (anhydrous) | La(CH₃COO)₃ | 316.04 | Colorless crystals |

| This compound | La(CH₃COO)₃·3H₂O | 370.08 | White crystalline solid |

Synthesis Pathway

The synthesis of this compound using acetic anhydride is a two-step process. The first step involves the reaction of Lanthanum(III) oxide with acetic anhydride to form anhydrous Lanthanum(III) acetate. The second step is the controlled hydration of the anhydrous salt to yield the desired trihydrate.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis of Anhydrous Lanthanum(III) Acetate

This protocol is based on the stoichiometric reaction between Lanthanum(III) oxide and acetic anhydride.[1]

Materials:

-

Lanthanum(III) oxide (La₂O₃), high purity

-

Acetic anhydride ((CH₃CO)₂O), analytical grade

-

Anhydrous, non-protic solvent (e.g., toluene or xylene)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Schlenk line or similar inert atmosphere setup

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

-

Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Place a magnetic stir bar in the flask.

-

Charging Reactants: Weigh an appropriate amount of Lanthanum(III) oxide and add it to the reaction flask. Add a suitable volume of the anhydrous solvent to create a slurry.

-

Addition of Acetic Anhydride: Under a positive pressure of inert gas, add a stoichiometric excess of acetic anhydride to the dropping funnel. Add the acetic anhydride dropwise to the stirred slurry of Lanthanum(III) oxide. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The balanced chemical equation is: La₂O₃ + 3(CH₃CO)₂O → 2La(CH₃COO)₃[1]

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the dissolution of the solid Lanthanum(III) oxide.

-

Isolation of Anhydrous Product: Allow the reaction mixture to cool to room temperature. The anhydrous Lanthanum(III) acetate may precipitate upon cooling. Collect the solid product by filtration under an inert atmosphere.

-

Purification: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted acetic anhydride.

-

Drying: Dry the product in a vacuum oven at a temperature sufficient to remove the solvent without causing decomposition of the product.

Hydration of Anhydrous Lanthanum(III) Acetate to Trihydrate

This protocol outlines the controlled hydration of the anhydrous salt. The degree of hydration is influenced by crystallization conditions, particularly temperature.[1][3]

Materials:

-

Anhydrous Lanthanum(III) acetate

-

Deionized water

Equipment:

-

Beaker

-

Magnetic stirrer with heating plate

-

Crystallizing dish

-

Filtration apparatus

-

Desiccator

Procedure:

-

Dissolution: Dissolve the synthesized anhydrous Lanthanum(III) acetate in a minimal amount of deionized water with gentle heating and stirring to obtain a clear solution.

-

Crystallization: Transfer the solution to a crystallizing dish and allow it to cool slowly to room temperature. To promote the formation of the trihydrate, the crystallization can be carried out at a controlled lower temperature.

-

Isolation of Crystals: Once a significant amount of crystals has formed, collect them by filtration.

-

Drying: Wash the crystals with a small amount of cold deionized water and then dry them in a desiccator over a suitable drying agent at room temperature. Avoid excessive heating, as it can lead to the loss of water of hydration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

References

Characterization of Lanthanum(III) Acetate Trihydrate by Powder X-ray Diffraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of lanthanum(III) acetate trihydrate (La(CH₃COO)₃·3H₂O) using powder X-ray diffraction (PXRD). Lanthanum(III) acetate and its hydrates are of significant interest in various fields, including catalysis, specialty glass manufacturing, and water treatment.[1][2] As a crystalline solid, PXRD is a fundamental technique for its solid-state characterization, enabling phase identification, purity assessment, and crystal structure analysis. This document outlines the available crystallographic data, a detailed experimental protocol for PXRD analysis, and a discussion of the interpretation of the resulting data.

Introduction

Lanthanum(III) acetate is an inorganic salt that can exist in anhydrous and various hydrated forms, with the general formula La(CH₃COO)₃·xH₂O.[1] These compounds typically appear as white, crystalline solids soluble in water.[3] The degree of hydration can significantly influence the material's physical and chemical properties, making accurate characterization of the specific hydrate form, such as the trihydrate, crucial for research and development applications.

Powder X-ray diffraction is a non-destructive analytical technique that provides a unique "fingerprint" of a crystalline material based on the diffraction of X-rays by the crystal lattice. This guide focuses on the application of PXRD for the characterization of this compound.

Crystallographic and PXRD Data

Detailed crystallographic data for this compound is not extensively reported in publicly available literature. However, various hydrated forms of lanthanum acetate are known to exist, including a sesquihydrate (x=1.5) and a monohydrate (x=1).[1] It is important to note that the PXRD pattern is highly sensitive to the hydration state.

Some characteristic PXRD peaks for a substance identified as this compound have been reported at specific 2θ angles. These prominent peaks can serve as a preliminary basis for phase identification.

Table 1: Reported Characteristic PXRD Peaks for this compound

| 2θ (°) | Corresponding Plane |

| 10.5 | (001) |

| 21.3 | (002) |

| 34.7 | (003) |

Note: This data is limited and should be used for preliminary identification. A full pattern analysis is recommended for conclusive identification.

For a definitive characterization, it is recommended to compare the experimental PXRD pattern with a reference pattern from a crystallographic database if one becomes available or to perform a full crystal structure determination.

Experimental Protocol for PXRD Analysis

This section provides a detailed methodology for the characterization of this compound by PXRD.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality PXRD data. Due to the hygroscopic nature of many hydrated salts, special care should be taken to prevent changes in the hydration state during preparation.

-

Grinding: Gently grind a small amount of the this compound sample to a fine, homogeneous powder using an agate mortar and pestle. This reduces preferred orientation effects.

-

Sample Mounting: The powdered sample should be carefully loaded into a sample holder. A flat, smooth surface is essential for accurate data. Back-loading the sample holder can help minimize preferred orientation. For potentially hygroscopic samples, a sealed or environmental sample holder is recommended to maintain the sample's integrity during the measurement.

Instrumentation and Data Collection

A standard laboratory powder X-ray diffractometer is suitable for this analysis. The following table summarizes typical instrument parameters.

Table 2: Typical PXRD Instrument Parameters

| Parameter | Setting |

| X-ray Source | Copper (Cu Kα) |

| Wavelength (λ) | 1.5406 Å |

| Voltage | 40 kV |

| Current | 40 mA |

| Goniometer | Bragg-Brentano geometry |

| Scan Range (2θ) | 5° - 70° |

| Step Size | 0.02° |

| Scan Speed | 1-2°/minute |

| Detector | Scintillation or solid-state detector |

Data Analysis

-

Phase Identification: The primary analysis involves comparing the experimental PXRD pattern (a plot of intensity vs. 2θ) with reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the ICDD).

-

Peak Analysis: Identify the angular position (2θ), intensity, and full width at half maximum (FWHM) of the diffraction peaks.

-

d-spacing Calculation: The d-spacing for each peak can be calculated using Bragg's Law: nλ = 2d sin(θ).

-

Lattice Parameter Refinement: If a suitable reference structure is available, the unit cell parameters can be refined using specialized software.

Caption: Experimental workflow for the PXRD characterization of this compound.

Interpretation of Results

The resulting PXRD pattern provides a wealth of information:

-

Crystalline Nature: A pattern with sharp, well-defined peaks confirms the crystalline nature of the sample. Amorphous materials will produce a broad, featureless halo.

-

Phase Purity: The presence of peaks that do not correspond to the known pattern of this compound indicates the presence of impurities or other crystalline phases.

-

Hydration State: The peak positions in the PXRD pattern are sensitive to the number of water molecules in the crystal lattice. A shift in peak positions compared to a reference pattern may indicate a different hydration state.

Logical Relationship of Characterization Steps

The characterization process follows a logical progression from sample acquisition to final analysis.

Caption: Logical flow of the PXRD characterization process.

Conclusion

Powder X-ray diffraction is an indispensable tool for the solid-state characterization of this compound. By following a rigorous experimental protocol, researchers can obtain high-quality data to confirm the material's identity, assess its purity, and gain insights into its crystalline structure. While comprehensive crystallographic data for the trihydrate is not widely published, the information and methodologies presented in this guide provide a solid foundation for its characterization. It is crucial to be mindful of the compound's potential hygroscopicity and to control the experimental conditions to ensure the analysis of the correct hydrate form.

References

Infrared Spectroscopy Analysis of Lanthanum(III) Acetate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Lanthanum(III) acetate trihydrate using infrared (IR) spectroscopy. It covers the fundamental principles of vibrational mode assignment, detailed experimental protocols for sample analysis, and an interpretation of the coordination chemistry based on spectral data. This document is intended to serve as a comprehensive resource for researchers utilizing FTIR spectroscopy for the characterization of hydrated metal complexes.

Introduction to the Infrared Spectrum of this compound

Infrared spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the structure of molecules. When applied to coordination compounds like this compound (La(CH₃COO)₃·3H₂O), it provides valuable insights into the binding of ligands—in this case, acetate and water—to the central metal ion.

The IR spectrum of this compound is characterized by absorption bands arising from the vibrations of the acetate group, the coordinated water molecules, and the La-O bonds. The positions of the acetate's carboxylate stretching frequencies are particularly sensitive to the coordination mode. The separation (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group can help distinguish between ionic, unidentate, bidentate, and bridging coordination modes.[1] For lanthanide acetates, a relatively small separation value suggests a higher degree of ionic character or a bidentate/bridging coordination, as opposed to a unidentate coordination which typically results in a much larger separation.[1][2]

Quantitative Data Presentation: Vibrational Band Assignments

The following table summarizes the principal infrared absorption bands for this compound and their corresponding vibrational assignments. The data is compiled from typical values for metal acetates and hydrated compounds.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Description |

| ~3400 (broad) | ν(O-H) | O-H stretching vibrations of the trihydrate water molecules. The broad nature of this band is indicative of hydrogen bonding. |

| ~2970 | νₐₛ(C-H) | Asymmetric stretching vibration of the methyl (CH₃) groups of the acetate ligands. |

| ~2930 | νₛ(C-H) | Symmetric stretching vibration of the methyl (CH₃) groups. |

| ~1630 | δ(H-O-H) | Bending (scissoring) vibration of the coordinated water molecules. |

| ~1540-1560 | νₐₛ(COO⁻) | Asymmetric stretching vibration of the carboxylate group. Its position is indicative of coordination to the Lanthanum(III) ion. |

| ~1410-1440 | νₛ(COO⁻) | Symmetric stretching vibration of the carboxylate group. The separation from the asymmetric stretch provides clues to the coordination mode.[1] |

| ~1340 | δₐₛ(CH₃) | Asymmetric bending (deformation) of the methyl groups. |

| ~1045 | ρ(CH₃) | Rocking vibration of the methyl groups. |

| ~1015 | ρ(CH₃) | Rocking vibration of the methyl groups. |

| ~940 | ν(C-C) | Stretching vibration of the carbon-carbon bond in the acetate ligand. |

| ~670 | δ(OCO) | In-plane bending (scissoring) of the carboxylate group. |

| ~615 | ω(OCO) | Out-of-plane bending (wagging) of the carboxylate group. |

| Below 600 | ν(La-O) | Stretching vibrations corresponding to the Lanthanum-Oxygen bonds, involving both acetate and water ligands. These typically appear in the far-IR region. |

Note: The exact positions of the peaks can vary slightly depending on the specific sample preparation and instrumental conditions.

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation. The following are detailed protocols for the analysis of solid this compound.

Potassium Bromide (KBr) Pellet Method

This is a common method for obtaining high-quality transmission spectra of solid samples.

Materials:

-

This compound

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for several hours and stored in a desiccator.

-

Agate mortar and pestle

-

Pellet press with a die set (e.g., 13 mm)

-

Spatula

-

Analytical balance

Procedure:

-

Grinding: In a dry agate mortar, place approximately 1-2 mg of the this compound sample. Grind the sample gently but thoroughly until it becomes a fine, uniform powder.[3][4]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.[3][4] The sample-to-KBr ratio should be between 1:100 and 1:200.

-

Homogenization: Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The mixture should have the consistency of fine flour.[5]

-

Die Assembly: Assemble the pellet die according to the manufacturer's instructions. Transfer the homogenized powder mixture into the die, ensuring an even distribution.

-

Pressing: Place the die into a hydraulic press. If using a vacuum die, connect it to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be opaque.

-

Compression: Gradually apply pressure according to the press manufacturer's guidelines (typically 7-10 tons) for several minutes.[6]

-

Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent.

-

Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum should be run first using a pure KBr pellet or an empty sample compartment.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a rapid alternative that requires minimal sample preparation. It is ideal for analyzing powders directly.

Materials:

-

This compound

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Cleaning solvent (e.g., isopropanol) and soft laboratory wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is clean. Take a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.[4][7]

-

Applying Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.

-

Spectrum Acquisition: Collect the IR spectrum of the sample.

-

Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent (like isopropanol) and a soft wipe.[7]

Visualizations: Workflows and Structural Interpretation

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the infrared analysis of this compound.

Caption: Workflow for FTIR Analysis of this compound.

Inferred Coordination Environment

Based on the analysis of the carboxylate stretching frequencies, a bridging or bidentate coordination of the acetate ligands to the Lanthanum(III) ion is inferred. The water molecules also coordinate directly to the central metal ion.

Caption: Inferred Coordination of La(III) with Acetate and Water Ligands.

References

- 1. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. agilent.com [agilent.com]

Determining the Hydration State of Lanthanum Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to determine the hydration state of lanthanum acetate. Accurate characterization of the water content in lanthanum acetate is critical for research, development, and quality control in various fields, including pharmaceuticals and materials science. This document outlines the theoretical basis and practical application of key analytical techniques, offering detailed experimental protocols and data interpretation guidelines.

Introduction to Lanthanum Acetate Hydrates

Lanthanum acetate, with the chemical formula La(CH₃COO)₃, is known to exist in various hydrated forms, where a specific number of water molecules are incorporated into the crystal lattice. Common hydrates include the monohydrate (La(CH₃COO)₃·H₂O), sesquihydrate (La(CH₃COO)₃·1.5H₂O), and trihydrate (La(CH₃COO)₃·3H₂O)[1]. The degree of hydration can significantly impact the compound's physical and chemical properties, such as solubility, stability, and bioavailability. Therefore, precise determination of the hydration state is a crucial step in its characterization.

Key Analytical Techniques

A multi-faceted approach employing several analytical techniques is recommended for an unambiguous determination of the hydration state of lanthanum acetate. The primary methods include:

-

Thermogravimetric Analysis (TGA): To quantify the water content by measuring mass loss upon heating.

-

Karl Fischer Titration: A specific and accurate method for the determination of water content.

-

X-ray Diffraction (XRD): To identify the crystalline structure, which is unique to each hydrate.

-

Vibrational Spectroscopy (FTIR and Raman): To probe the chemical environment of the water molecules within the crystal lattice.

The following sections provide detailed experimental protocols for each of these techniques.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the weight percentage of water in lanthanum acetate by measuring the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the lanthanum acetate sample into a clean, tared TGA pan (typically alumina or platinum).

-

Analysis Parameters:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 300°C at a constant heating rate of 10°C/min. The final temperature should be sufficient to ensure complete dehydration but avoid decomposition of the anhydrous salt.

-

Data Collection: Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of dehydration and the temperature range over which water is lost.

-

Calculate the percentage weight loss corresponding to the dehydration step.

-

Compare the experimental weight loss with the theoretical weight loss for the suspected hydrate (see Table 1). For instance, the dehydration of the sesquihydrate occurs in two steps at 130°C and 180°C[2]. The trihydrate is reported to lose water in the range of 80-120°C.

-

Karl Fischer Titration

Objective: To accurately quantify the water content in lanthanum acetate using a specific chemical reaction with Karl Fischer reagent.

Methodology:

-

Instrument Setup: Prepare and standardize the Karl Fischer titrator (volumetric or coulometric) according to the manufacturer's instructions. A volumetric titrator is often suitable for hydrated salts.

-

Solvent Preparation: Add a suitable solvent, such as anhydrous methanol, to the titration vessel and pre-titrate to a stable endpoint to eliminate any residual water.

-

Sample Preparation: Accurately weigh a sufficient amount of the lanthanum acetate sample to consume a reasonable volume of the Karl Fischer reagent. The sample should be introduced into the titration vessel quickly to minimize exposure to atmospheric moisture.

-

Titration: Start the titration. The iodine in the Karl Fischer reagent will react stoichiometrically with the water from the sample. The endpoint is typically detected potentiometrically.

-

Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its predetermined titer. The result is usually expressed as a percentage of water by weight.

Powder X-ray Diffraction (PXRD)

Objective: To identify the specific crystalline form of the lanthanum acetate hydrate by analyzing its unique diffraction pattern.

Methodology:

-

Sample Preparation: Gently grind the lanthanum acetate sample to a fine, homogeneous powder using a mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a sample holder, ensuring a flat, level surface.

-

Instrument Parameters:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range: A 2θ range of 5° to 70° is generally sufficient to capture the characteristic diffraction peaks.

-

Scan Speed: A step size of 0.02° with a counting time of 1-2 seconds per step is a common starting point.

-

-

Data Analysis:

-

Plot the diffraction intensity versus the 2θ angle.

-

Compare the obtained diffraction pattern with reference patterns from crystallographic databases (e.g., the Powder Diffraction File™) for known lanthanum acetate hydrates.

-

The presence of a unique set of diffraction peaks at specific 2θ angles serves as a fingerprint for a particular hydrate.

-

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Objective: To identify the presence and bonding environment of water molecules in the lanthanum acetate crystal lattice.

Methodology:

-

Sample Preparation:

-

FTIR (KBr Pellet): Mix a small amount of the finely ground sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Press the mixture into a transparent pellet.

-

FTIR (ATR): Place the powdered sample directly onto the attenuated total reflectance (ATR) crystal.

-

Raman: Place the powdered sample directly into a sample holder for analysis.

-

-

Spectral Acquisition:

-

FTIR: Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Raman: Excite the sample with a monochromatic laser (e.g., 532 nm or 785 nm) and collect the scattered light.

-

-

Data Analysis:

-

Look for characteristic vibrational bands associated with water molecules. The O-H stretching vibrations typically appear as a broad band in the 3600-3200 cm⁻¹ region in the FTIR spectrum[3]. Water bending vibrations are observed around 1600 cm⁻¹.

-

Analyze any shifts in the vibrational frequencies of the acetate group's carboxylate stretches (typically around 1550 cm⁻¹ and 1420 cm⁻¹), as these can be influenced by coordination with water molecules.

-

In the Raman spectrum, the La-O vibrations involving the coordinated water molecules can sometimes be observed at low frequencies[4].

-

Data Presentation and Interpretation

The quantitative data obtained from the various analytical techniques should be compiled for a comprehensive assessment of the hydration state.

Table 1: Summary of Analytical Data for Lanthanum Acetate Hydrates

| Hydration State | Formula | Molecular Weight ( g/mol ) | Theoretical Water Content (%) | TGA Experimental Weight Loss (%) | Key XRD Peaks (2θ) | Key IR/Raman Bands (cm⁻¹) |

| Anhydrous | La(CH₃COO)₃ | 316.04 | 0 | N/A | Not Available | Absence of O-H bands |

| Monohydrate | La(CH₃COO)₃·H₂O | 334.05 | 5.39 | Not Available | Not Available | O-H stretch (~3400), H-O-H bend (~1600) |

| Sesquihydrate | La(CH₃COO)₃·1.5H₂O | 343.06 | 7.87 | ~7.9 (in two steps) | Not Available | O-H stretch (~3400), H-O-H bend (~1600) |

| Trihydrate | La(CH₃COO)₃·3H₂O | 370.08 | 14.59 | ~14.6 | Not Available | O-H stretch (~3400), H-O-H bend (~1600) |

Visualizing the Workflow and Logic

Caption: Workflow for the determination of the hydration state of lanthanum acetate.

Conclusion

The determination of the hydration state of lanthanum acetate requires a combination of analytical techniques. Thermogravimetric analysis and Karl Fischer titration provide quantitative data on the water content, while X-ray diffraction and vibrational spectroscopy offer qualitative information about the crystalline structure and the chemical environment of the water molecules. By integrating the results from these methods, researchers, scientists, and drug development professionals can confidently and accurately characterize the hydration state of lanthanum acetate, ensuring the quality, consistency, and performance of their materials.

References

A Technical Guide to the Physical Properties of Lanthanum(III) Acetate Trihydrate

Introduction

Lanthanum(III) acetate trihydrate, with the chemical formula La(CH₃COO)₃·3H₂O, is a salt of the rare earth element lanthanum. It manifests as a white, crystalline solid that is soluble in water.[1][2][3] This compound serves as a critical precursor in the synthesis of various advanced materials, including catalysts, specialty glasses, and porous lanthanum oxyfluoride (LaOF) films.[1][4][5] Its thermal stability and high purity make it a valuable material for researchers and professionals in materials science, chemistry, and drug development.[4] This guide provides an in-depth overview of the core physical properties of lanthanum(III) acetate hydrate, detailing its structural, spectroscopic, and thermal characteristics through quantitative data and established experimental protocols.

General Physical and Chemical Properties

Lanthanum(III) acetate is a colorless, crystalline compound that readily dissolves in water.[1] It is known to be deliquescent, meaning it can absorb moisture from the air, and should therefore be stored in airtight containers.[2] While various hydrated forms exist, including the sesquihydrate (1.5 H₂O), this document focuses on the trihydrate form where specified.[1][6]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₄La₂O₁₅ (for sesquihydrate) | [7] |

| Molar Mass | 316.04 g/mol (anhydrous) | [1][8] |

| 370.13 g/mol (trihydrate) | Calculated | |

| Appearance | White or colorless crystals/powder | [1][2][8][9][10] |

| Density | 1.64 g/cm³ at 21.6 °C | [5][10] |

| Melting Point | ~110 °C (Decomposes) | [5][11] |

| Solubility in Water | 16.88 g/100 mL at 25 °C | [11] |

| Decomposition Temp. | Anhydrous form decomposes >300 °C | [10] |

Crystallographic and Spectroscopic Characterization

The solid-state structure and vibrational properties of this compound are crucial for its identification and for understanding its bonding characteristics.

Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for confirming the crystalline phase of the material.[6] The diffraction pattern serves as a unique fingerprint for the crystal structure. For this compound, characteristic diffraction peaks have been identified at specific 2θ angles.[6] Lanthanum(III) acetate is also noted to be isomorphous with cerium(III) acetate.[6]

| Diffraction Peak (2θ) | Corresponding Plane | Reference |

| 10.5° | (001) | [6] |

| 21.3° | (002) | [6] |

| 34.7° | (003) | [6] |

Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the chemical bonding within the compound. FTIR is particularly useful for monitoring the thermal decomposition process by observing changes in the vibrational bands of the acetate and water molecules.[6] Raman spectroscopy complements FTIR and is effective for studying the acetate ligand bonding modes.[6] The separation between the asymmetric and symmetric carboxylate stretching bands in the Raman spectrum of the sesquihydrate suggests a bidentate or tridentate chelating bonding mode.[6]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3450 | O–H stretch of water molecules | [6] |

| ~1541 | Asymmetric C-O stretch (acetate) | [12] |

| ~1403 | Symmetric C-O stretch (acetate) | [12] |

Thermal Properties and Decomposition Pathway

Thermal analysis reveals that lanthanum(III) acetate hydrates decompose in a multi-step process upon heating, ultimately yielding lanthanum(III) oxide (La₂O₃).[13] A detailed study on the sesquihydrate form (La(CH₃COO)₃·1.5H₂O) outlines this pathway, which serves as a close model for other hydrated forms. The process involves initial dehydration, followed by the decomposition of the anhydrous acetate into intermediate carbonate species, and finally conversion to the oxide.[13]

Experimental Protocols

Standardized methodologies are essential for the reliable characterization of this compound. Below are outlines of key experimental protocols.

Synthesis and Crystallization

A common method for synthesizing lanthanum(III) acetate involves the reaction of lanthanum(III) oxide with acetic acid.[1][6]

-

Reaction : Suspend lanthanum(III) oxide (La₂O₃) in deionized water, gently heating to approximately 70°C.[6]

-

Acid Addition : Add a 50% aqueous solution of acetic acid dropwise to the suspension until the oxide fully dissolves.[1][6]

-

Crystallization : Cool the resulting clear solution to allow for the crystallization of lanthanum(III) acetate hydrate. To obtain the hydrated form, crystallization should be performed at lower temperatures.[6]

-

Recovery : Filter the solution to recover the crystals, which are then washed and dried.

Material Characterization Workflow

A typical workflow for the physical characterization of the synthesized crystals is outlined below.

References

- 1. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 2. aemree.com [aemree.com]

- 3. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]

- 4. Lanthanum(III) acetate 99.9 trace rare earth metals 100587-90-4 [sigmaaldrich.com]

- 5. heegermaterials.com [heegermaterials.com]

- 6. Lanthanum(III) acetate hydrate | 100587-90-4 | Benchchem [benchchem.com]

- 7. Lanthanum(III) acetate sesquihydrate, REacton™, 99.99% (REO) 50 g | Buy Online [thermofisher.com]

- 8. Lanthanum(III) acetate hydrate | Lanthanum Triacetate Hydrate | C6H11LaO7 - Ereztech [ereztech.com]

- 9. Lanthanum (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 10. carlroth.com [carlroth.com]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

Methodological & Application

Protocol for synthesizing lanthanum oxide nanoparticles from Lanthanum(III) acetate trihydrate

Abstract

This document provides a detailed protocol for the synthesis of lanthanum oxide (La₂O₃) nanoparticles using lanthanum(III) acetate trihydrate as the precursor. The described method is based on a co-precipitation reaction followed by a calcination step. This protocol is intended for researchers, scientists, and drug development professionals who require a reliable method for producing La₂O₃ nanoparticles for various applications, including catalysis, ceramics, and biomedical research. Additionally, this document includes a summary of key characterization data from the literature and a visual representation of the experimental workflow.

Introduction

Lanthanum oxide (La₂O₃) nanoparticles are of significant interest due to their unique properties, including a high dielectric constant, a large bandgap, and catalytic activity. These characteristics make them suitable for a wide range of applications, from high-performance optical lenses to catalysts in chemical synthesis. In the biomedical field, La₂O₃ nanoparticles are being explored for their potential in drug delivery, as contrast agents in magnetic resonance imaging (MRI), and for their antibacterial properties. The synthesis method presented here is a straightforward and cost-effective approach to produce these valuable nanomaterials.

Experimental Protocol: Co-precipitation Synthesis of Lanthanum Oxide Nanoparticles

This protocol details the synthesis of lanthanum oxide nanoparticles from this compound via a co-precipitation method.

2.1. Materials

-

This compound (La(CH₃COO)₃ · 3H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

2.2. Equipment

-

Beakers

-

Magnetic stirrer with stir bar

-

Burette or dropping funnel

-

pH meter or pH paper

-

Centrifuge and centrifuge tubes

-

Buchner funnel and filter paper

-

Oven

-

Muffle furnace

2.3. Procedure

-

Preparation of Lanthanum Acetate Solution:

-

Dissolve a specific molar concentration of this compound in deionized water. For example, to prepare a 0.1 M solution, dissolve the appropriate amount of the lanthanum salt in a beaker with continuous stirring until the salt is fully dissolved.

-

-

Precipitation:

-

While vigorously stirring the lanthanum acetate solution, slowly add a solution of sodium hydroxide (e.g., 0.3 M) dropwise using a burette or dropping funnel.

-

Continue adding the NaOH solution until the pH of the mixture reaches a value between 10 and 12. This will result in the formation of a white precipitate of lanthanum hydroxide (La(OH)₃).

-

-

Aging of the Precipitate:

-

Allow the solution containing the precipitate to stir for an additional 1-2 hours at room temperature. This aging step helps in the formation of more uniform particles.

-

-

Washing the Precipitate:

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the collected precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

Follow with one or two washes with ethanol to aid in the subsequent drying process.

-

-

Drying:

-

Dry the washed precipitate in an oven at a temperature of 80-100 °C for several hours until a dry powder is obtained.

-

-

Calcination:

-

Transfer the dried lanthanum hydroxide powder to a ceramic crucible.

-

Place the crucible in a muffle furnace and calcine the powder at a temperature ranging from 600 °C to 900 °C for 2-4 hours.[1] The calcination process decomposes the lanthanum hydroxide into lanthanum oxide nanoparticles.

-

Allow the furnace to cool down to room temperature before retrieving the final product.

-

-

Characterization:

-

The synthesized lanthanum oxide nanoparticles can be characterized using various techniques such as X-ray Diffraction (XRD) to determine the crystal structure and crystallite size, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for morphological analysis, and UV-Vis Spectroscopy to determine the optical properties.

-

Data Presentation

The following tables summarize key quantitative data for lanthanum oxide nanoparticles synthesized through various methods as reported in the literature.

Table 1: Physical and Optical Properties of Lanthanum Oxide Nanoparticles

| Property | Value | Synthesis Method | Reference |

| Crystallite Size | 41 nm | Co-precipitation | [2] |

| Crystallite Size | 47 nm | Co-precipitation (W-H Plot) | [2] |

| Particle Size | 25-50 nm | Sol-gel | [3] |

| Particle Size | 188 nm | Precipitation | [3] |

| Indirect Band Gap | 5.35 eV | Co-precipitation | [2] |

| Indirect Band Gap | 5.39 eV | Sol-gel | [3] |

Table 2: Influence of Calcination Temperature on La₂O₃ Nanoparticle Properties

| Calcination Temperature (°C) | Resulting Phase | Average Particle Size | Reference |

| 600 | Orthorhombic La₂C₂O₅ and La₂O₃ | < 100 nm | [1] |

| 900 | Orthorhombic La₂O₃ | < 100 nm | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of lanthanum oxide nanoparticles via the co-precipitation method.

Caption: Workflow for the synthesis of La₂O₃ nanoparticles.

References

Application Notes: Lanthanum(III) Acetate Trihydrate in Sol-Gel Synthesis of Thin Films

Introduction

The sol-gel process is a versatile and cost-effective wet-chemical technique used to fabricate ceramic and glass materials in various forms, including powders, monoliths, and thin films.[1] The method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For thin film applications, this technique offers excellent control over the material's composition and microstructure at a molecular level.[2]

Lanthanum(III) acetate trihydrate serves as an effective and affordable precursor or doping agent in the synthesis of lanthanum-containing thin films.[3] The incorporation of lanthanum into thin film matrices can significantly enhance their properties for a range of high-technology applications. These include improving the dielectric constant in high-k gate dielectrics, increasing corrosion resistance for protective coatings, and modifying the ferroelectric properties of materials.[3][4]

Key Applications

-

High-k Dielectrics: Lanthanum oxide (La₂O₃) and lanthanum-doped metal oxides (e.g., La-doped ZrO₂, La-doped HfO₂) are investigated as potential replacements for SiO₂ in semiconductor devices due to their high dielectric constant, which allows for further miniaturization of components.[4][5]

-

Corrosion Protection: Silica-based sol-gel films doped with lanthanum ions have shown significant effectiveness in protecting metallic surfaces, such as aluminum alloys, from corrosion. The lanthanum ions are believed to inhibit the cathodic corrosion reaction by precipitating as oxides, forming a passive protective layer.[3]

-

Ferroelectric Materials: Doping has been shown to enhance the remanent polarization and improve the fatigue properties of ferroelectric thin films, making them suitable for applications like non-volatile memory (FeRAM).[6]

-

Optical Coatings: Lanthanum aluminate (LaAlO₃) films, with their high refractive index and dielectric constant, are used as optical coatings and as substrates for the epitaxial growth of high-temperature superconductors.[7][8][9]

Precursor and Solvent Considerations

While Lanthanum(III) acetate is soluble in water, aqueous solutions can lead to rapid hydrolysis, forming hydroxides and carbonates. To maintain a stable precursor solution, it is often recommended to use polar, aprotic solvents such as 2-methoxyethanol, ethanol, or glacial acetic acid.[9][10] In some protocols, lanthanum acetate is prepared in situ through a ligand exchange reaction from more common salts like lanthanum nitrate hexahydrate in glacial acetic acid, which is then used to form the sol.[7][9]

Experimental Workflows and Logical Relationships

The overall process for creating thin films using a sol-gel method is a sequential multi-step procedure.

Detailed Experimental Protocols

Protocol 1: Synthesis of Lanthanum-Doped Silica Films for Corrosion Protection

This protocol is adapted from a method for creating anticorrosive coatings on aluminum alloys.[3]

1. Materials:

-

Tetraethylorthosilicate (TEOS)

-

Methyltriethoxysilane (MTEOS)

-

This compound

-

Absolute Ethanol

-

Distilled Water

-

Nitric Acid (as catalyst)

-

Aluminum alloy (e.g., AA2024-T3) substrates

2. Sol Preparation:

-

Prepare a solution with TEOS, MTEOS, distilled water, absolute ethanol, and nitric acid. The recommended molar ratios are 0.8 (TEOS) : 0.2 (MTEOS) : 3 (H₂O) : 8 (Ethanol) : 0.01 (HNO₃).

-

Add this compound as the doping agent to the solution to achieve the desired molar percentage (e.g., 1 mol %).

-

Stir the final solution vigorously for 2 hours at room temperature to ensure complete hydrolysis and homogenization.

3. Thin Film Deposition (Dip-Coating):

-

Clean the aluminum alloy substrates thoroughly.

-

Immerse the substrates into the prepared sol.

-

Withdraw the substrates vertically at a constant speed (e.g., 2.0 mm·s⁻¹) at room temperature (~25°C) and controlled relative humidity (~35%).[3]

4. Post-Treatment:

-

Dry the coated samples.

-

Anneal the films in air at 500°C to densify the silica network and fully incorporate the lanthanum ions.[3]

Protocol 2: Synthesis of Lanthanum Aluminate (LaAlO₃) Thin Films

This protocol describes the fabrication of LaAlO₃ films where lanthanum acetate is formed in situ via ligand exchange.[7][8][9]

1. Materials:

-

Lanthanum nitrate hexahydrate

-

Aluminum nitrate hexahydrate

-

Glacial acetic acid

-

Methanol or 2-methoxyethanol (as diluting solvents)

-

Substrates (e.g., Si(110), MgO, SrTiO₃)

2. Precursor Solution Preparation (Ligand Exchange):

-

Prepare lanthanum acetate and aluminum acetate solutions by refluxing lanthanum nitrate hexahydrate and aluminum nitrate hexahydrate, respectively, in glacial acetic acid. This process facilitates a ligand exchange from nitrate to acetate.[7][9]

-

Mix the resulting acetate solutions.

-

Dilute the gel with methanol and/or 2-methoxyethanol to adjust the total cation (La³⁺ + Al³⁺) concentration to a target value, for example, 0.67 M.[9]

3. Thin Film Deposition (Dip-Coating):

-

Clean the desired substrates.

-

Prepare the precursor-coated film by dip-coating at a controlled speed, such as 25 mm/min.[9]

4. Post-Treatment (Heat Treatment):

-

Dry the coated substrate to remove residual solvents.

-

Heat the precursor film at temperatures ranging from 600°C to 900°C.[9] A common annealing temperature to achieve a well-crystallized film is around 800°C.[9]

-

The heating can be performed under a controlled atmosphere, such as an Ar/O₂ mixture, to manage oxidation.[9] For LaAlO₃ films on Si(110), annealing between 650-750°C for 30 minutes has been shown to be effective.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing lanthanum acetate or synthesizing lanthanum-based thin films via the sol-gel method.

Table 1: Process Parameters and Properties of La-Doped Silica Films

| Parameter | Value | Reference |

|---|---|---|

| Lanthanum Precursor | La(III) acetate hydrate | [3] |

| Doping Concentration | 1 mol % | [3] |

| Deposition Method | Dip-Coating | [3] |

| Annealing Temperature | 500 °C |[3] |

Table 2: Properties of Sol-Gel Derived Lanthanum Aluminate (LaAlO₃) Films

| Property | Value Range | Annealing Conditions | Reference |

|---|---|---|---|

| Refractive Index | 1.942 – 2.007 | 650-750 °C for 30 min | [7][8] |

| Dielectric Constant | 23 – 26 | 650-750 °C for 30 min | [7][8] |

| Dissipation Factor | 2.1x10⁻⁴ – 2.4x10⁻⁴ | 650-750 °C for 30 min |[7][8] |

Table 3: Influence of Annealing Temperature on La₂O₃ Thin Film Properties Data presented here is representative of sol-gel derived La₂O₃ films to illustrate typical trends.

| Annealing Temperature (°C) | Film Thickness (nm) | Surface Roughness (RMS, nm) | Optical Bandgap (eV) | Reference |

| 400 | 54.85 | 0.426 | 5.11 | [5] |

| 500 | - | - | 5.31 | [5] |

| 600 | - | - | 5.75 | [5] |

| 700 | 49.80 | 1.200 | 5.73 | [5] |

Table 4: Electrical Properties of La-Doped High-k Films

| Film Composition (30 nm thick) | Annealing Temperature | Equivalent Oxide Thickness (EOT) | Leakage Current Density (@ 1 MV/cm) | Reference |

|---|

| LaₓZr₁₋ₓOᵧ | 700 °C | 8.8 – 10.5 nm | < 1.0 × 10⁻⁶ A/cm² |[4] |

References

- 1. metalurji.mu.edu.tr [metalurji.mu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Fabrication of LaAlO3 film by sol-gel process with corresponding inorganic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fabrication of LaAlO<sub>3</sub> film by sol-gel process with corresponding inorganic-Academax [academax.com]

- 9. Preparation of LaAlO{sub 3} thin Films by Sol-gel Method (Journal Article) | ETDEWEB [osti.gov]

- 10. mdpi.com [mdpi.com]

Application of Lanthanum(III) Acetate Trihydrate in Perovskite Synthesis: A Guide for Researchers

Introduction: The incorporation of lanthanum into perovskite materials has emerged as a promising strategy to enhance their optoelectronic properties and stability, making them suitable for a wide range of applications, including photovoltaics and catalysis. Lanthanum(III) acetate trihydrate serves as a common and effective precursor for introducing lanthanum ions into the perovskite lattice. This document provides detailed application notes and experimental protocols for the synthesis of lanthanum-doped perovskites, targeting researchers, scientists, and professionals in drug development who may utilize perovskite-based technologies.

I. Rationale for Lanthanum Doping

Lanthanum (La³⁺) doping offers several advantages in perovskite synthesis:

-

Improved Crystal Quality and Stability: Lanthanum ions can passivate defects within the perovskite crystal structure, leading to enhanced material quality and stability. This is particularly beneficial for improving the longevity and performance of perovskite-based devices.[1][2]

-

Tuning of Electronic Properties: The introduction of lanthanum can modify the electronic band structure of the perovskite material. This includes adjusting the Fermi level and bandgap, which can lead to improved charge extraction and transport in solar cells.[3][4]

-

Enhanced Luminescence: In the context of light-emitting applications, lanthanum doping has been shown to significantly improve the photoluminescence quantum efficiency (PLQE) of perovskite films.[2]

-

Catalytic Activity: Lanthanum-based perovskites are also explored for their catalytic properties, for instance, in CO2 methanation.[5][6]

II. Experimental Protocols

The following are detailed protocols for synthesizing lanthanum-doped perovskites using various established methods.

A. Protocol 1: Solution-Based Synthesis of Lanthanum-Doped Lead Halide Perovskite Films for Photovoltaic Applications

This protocol describes the incorporation of lanthanum into a mixed-halide perovskite film, a common material for solar cells.

Materials:

-

Lead(II) iodide (PbI₂)

-

Methylammonium bromide (MABr)

-

Formamidinium iodide (FAI)

-

Lead(II) bromide (PbBr₂)

-

Cesium iodide (CsI)

-

This compound (La(CH₃COO)₃·3H₂O)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Chlorobenzene (CB)

-

Indium tin oxide (ITO)-coated glass substrates

Procedure:

-

Substrate Preparation:

-

Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

-

Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to enhance surface wettability.

-

-

Precursor Solution Preparation:

-

Prepare a stock solution of the desired perovskite precursor. For a typical mixed-cation, mixed-halide perovskite, this may involve dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

-

Prepare a separate stock solution of this compound in a suitable solvent like DMSO at a specific concentration (e.g., 0.1 M).

-

Add the desired volume of the lanthanum acetate stock solution to the perovskite precursor solution to achieve the target lanthanum doping concentration (e.g., 0.1 mol%).

-

-

Perovskite Film Deposition:

-

Spin-coat the lanthanum-doped perovskite precursor solution onto the prepared ITO substrates. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

-

During the second step of spin-coating, dispense an anti-solvent such as chlorobenzene onto the spinning substrate to induce rapid crystallization.

-

-

Annealing:

-

Immediately after spin-coating, transfer the substrates to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a set duration (e.g., 10-60 minutes) in a nitrogen-filled glovebox.

-

-

Characterization:

-

The resulting lanthanum-doped perovskite films can be characterized using techniques such as X-ray diffraction (XRD) for crystal structure analysis, UV-Vis spectroscopy for bandgap determination, and scanning electron microscopy (SEM) for morphology evaluation.

-

B. Protocol 2: Co-Precipitation Synthesis of Lanthanum-Doped Perovskite Oxides

This method is suitable for producing powdered lanthanum-doped perovskite oxides, which can be used in catalytic applications.

Materials:

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Metal nitrate of the B-site cation (e.g., Cobalt(II) nitrate hexahydrate, Co(NO₃)₂·6H₂O)

-

This compound (La(CH₃COO)₃·3H₂O) for doping

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of the metal nitrates (e.g., Lanthanum nitrate and Cobalt nitrate for LaCoO₃) and the desired amount of this compound in deionized water.

-

-

Precipitation:

-

Slowly add a precipitating agent, such as ammonium hydroxide or sodium hydroxide solution, to the precursor solution while stirring vigorously. This will cause the metal hydroxides to co-precipitate.

-

-

Washing and Drying:

-

Filter the resulting precipitate and wash it several times with deionized water to remove any unreacted salts.

-

Dry the washed precipitate in an oven at a low temperature (e.g., 80-120 °C) for several hours to obtain a precursor powder.

-

-

Calcination:

-

Calcine the dried precursor powder in a furnace at a high temperature (e.g., 600-900 °C) for a specific duration (e.g., 2-4 hours) to form the crystalline perovskite phase. The exact temperature and time will depend on the specific perovskite being synthesized.[7]

-

-

Characterization:

-

The synthesized powder can be analyzed using XRD to confirm the perovskite phase formation and SEM to observe the particle morphology.

-

III. Quantitative Data Summary

The following tables summarize the impact of lanthanum doping on the properties of different perovskite systems as reported in the literature.

Table 1: Effect of Lanthanum Doping on the Performance of CZTSSe Solar Cells [3]

| La/Cu Ratio | VOC (mV) | Bandgap (Eg) (eV) | Power Conversion Efficiency (PCE) (%) |

| 0 (Reference) | 431 | 1.118 | 6.54 |

| 1/400 | - | 1.099 | - |

| 1/300 | - | 1.091 | - |

| 1/200 | 497 | 1.086 | 10.21 |

| 1/100 | - | 1.105 | - |

| 1/50 | - | 1.112 | - |

Table 2: Influence of Lanthanum Doping on the Performance of CH₃NH₃PbI₃ Perovskite Solar Cells with LSM Nanoparticles [8]

| Additive (wt%) | Jsc (mA/cm²) | Power Conversion Efficiency (PCE) (%) |

| 0 | 14.45 ± 0.55 | 8.33 ± 0.40 |

| 5 | 18.29 ± 0.38 | 12.41 ± 0.35 |

Table 3: Impact of Lanthanum Doping on the Properties of TiO₂ Mesoporous Layer in Perovskite Solar Cells [4]

| Dopant | Power Conversion Efficiency (PCE) (%) |

| Undoped TiO₂ | 12.11 |

| La³⁺-doped TiO₂ | 15.42 |

IV. Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships in lanthanum-doped perovskite synthesis.

Caption: Workflow for solution-based synthesis of La-doped perovskite films.

Caption: Logical relationship of La-doping on perovskite properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Tuning the Fermi-level of TiO2 mesoporous layer by lanthanum doping towards efficient perovskite solar cells - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Uncovering the critical function of lanthanum in CH4 production from CO2 using exsolved LaNiO3 perovskite catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. pure.mpg.de [pure.mpg.de]

- 7. thaiscience.info [thaiscience.info]

- 8. jser.ut.ac.ir [jser.ut.ac.ir]

Application Notes & Protocols: Lanthanum(III) Acetate Trihydrate as a Precursor for Advanced Ceramics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum(III) acetate trihydrate, La(CH₃COO)₃·3H₂O, is a versatile and high-purity precursor for the synthesis of advanced ceramic materials. Its excellent solubility in water and polar organic solvents, combined with its ability to decompose cleanly at elevated temperatures, makes it an ideal starting material for various chemical synthesis routes.[1][2] Unlike inorganic salts like chlorides or nitrates, the acetate anion minimizes the introduction of corrosive or unwanted ions into sensitive processes.[1] This precursor's high thermal stability and purity contribute to enhanced performance, reproducibility, and the formation of high-quality end products.[2] It is widely employed in the fabrication of perovskite ceramics, thin films, and nanomaterials through methods such as co-precipitation, sol-gel, and hydrothermal synthesis.[1][2]

Application 1: Synthesis of Lanthanum Aluminate (LaAlO₃) Nanopowders